An In-Depth Technical Guide to the Synthesis of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate
An In-Depth Technical Guide to the Synthesis of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is a non-proteinogenic α,α-disubstituted amino acid ester. The incorporation of such sterically hindered amino acids into peptide chains is a well-established strategy in medicinal chemistry to induce specific conformational constraints. These constraints can enhance metabolic stability, increase receptor affinity, and improve the pharmacokinetic profile of peptide-based therapeutics. This guide provides a comprehensive overview of the synthetic routes to this valuable building block, focusing on the underlying chemical principles and providing detailed experimental protocols.
Two primary and convergent synthetic strategies are presented, both commencing from the readily accessible starting material, 2,2-dimethylcyclopentanone. The first route proceeds via a Strecker amino acid synthesis, while the second employs the Bucherer-Bergs reaction. Both pathways yield a key intermediate that is subsequently hydrolyzed and esterified to afford the target compound.
Synthetic Strategy Overview
The synthesis of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is a multi-step process. The logical flow of the synthesis, regardless of the chosen primary route, can be visualized as follows:
Caption: Overall synthetic workflow from the starting ketone to the final product.
Part 1: Synthesis of the Key Starting Material: 2,2-Dimethylcyclopentanone
A reliable supply of the starting ketone, 2,2-dimethylcyclopentanone, is crucial. While commercially available, its synthesis from more common precursors is often necessary. A robust method involves the methylation of 2-methylcyclopentanone.
Mechanism and Rationale
The α-alkylation of a ketone proceeds via its enolate. The regioselectivity of this reaction is a key consideration. In the case of 2-methylcyclopentanone, deprotonation can occur at either the C2 or C5 position. The use of a strong, sterically hindered base such as lithium diisopropylamide (LDA) at low temperatures kinetically favors the formation of the less substituted enolate (at C5). However, for the synthesis of the 2,2-disubstituted product, the thermodynamic enolate is desired. Using a less hindered base like sodium or potassium hydride allows for equilibration to the more substituted and thermodynamically more stable enolate at the C2 position, which can then be alkylated.
Experimental Protocol: Synthesis of 2,2-Dimethylcyclopentanone
Materials
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methylcyclopentanone | 98.14 | 50.0 g | 0.509 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 22.4 g | 0.560 |
| Tetrahydrofuran (THF), anhydrous | - | 500 mL | - |
| Methyl Iodide | 141.94 | 86.6 g (38.0 mL) | 0.610 |
| Saturated aqueous NH4Cl | - | 200 mL | - |
| Diethyl ether | - | 300 mL | - |
| Saturated aqueous NaCl (brine) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure
-
A 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with sodium hydride (22.4 g of a 60% dispersion in mineral oil).
-
The mineral oil is removed by washing with anhydrous hexanes (3 x 50 mL) under a nitrogen atmosphere. The hexane is carefully decanted after each wash.
-
Anhydrous THF (300 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
A solution of 2-methylcyclopentanone (50.0 g) in anhydrous THF (200 mL) is added dropwise to the stirred suspension over 1 hour.
-
After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 2 hours to ensure complete enolate formation.
-
The reaction mixture is cooled to 0 °C, and methyl iodide (86.6 g) is added dropwise over 1 hour.
-
The mixture is stirred at room temperature overnight.
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (200 mL) at 0 °C.
-
The aqueous layer is separated and extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to afford 2,2-dimethylcyclopentanone as a colorless liquid.[1]
Expected Yield: ~70-80% Boiling Point: 154-156 °C[1]
Part 2: Synthesis of the Amino Acid Core
With the starting ketone in hand, the next critical step is the introduction of the amino and carboxyl functionalities. Two classical and reliable methods are presented here: the Strecker synthesis and the Bucherer-Bergs reaction.
Route A: The Strecker Synthesis
The Strecker synthesis is a three-component reaction between a ketone, ammonia, and cyanide, which, after hydrolysis, yields an α-amino acid.[2][3] For α,α-disubstituted amino acids, ketones are used as the starting carbonyl compound.[3]
Mechanism and Rationale
The reaction proceeds through the initial formation of an imine from the ketone and ammonia. Subsequent nucleophilic attack of the cyanide ion on the imine carbon forms an α-aminonitrile.[2][3] The use of ammonium chloride and sodium cyanide in a "one-pot" procedure is a common and safer alternative to using hydrogen cyanide and ammonia directly.[2]
Caption: Simplified mechanism of the Strecker synthesis.
Experimental Protocol: Synthesis of 1-Amino-2,2-dimethylcyclopentanecarbonitrile
Materials
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,2-Dimethylcyclopentanone | 112.17 | 20.0 g | 0.178 |
| Sodium Cyanide | 49.01 | 9.6 g | 0.196 |
| Ammonium Chloride | 53.49 | 10.5 g | 0.196 |
| 28% Aqueous Ammonia | - | 40 mL | - |
| Methanol | - | 100 mL | - |
| Dichloromethane | - | 200 mL | - |
| Water | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure
-
In a 250 mL round-bottom flask, dissolve sodium cyanide (9.6 g) and ammonium chloride (10.5 g) in 28% aqueous ammonia (40 mL) with stirring.
-
Add methanol (100 mL) to the solution.
-
Add 2,2-dimethylcyclopentanone (20.0 g) to the mixture.
-
Seal the flask and stir the mixture at 40-50 °C for 48 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and add water (100 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile. This product is often used in the next step without further purification.
Expected Yield: High, typically >90% (crude).
Route B: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another multicomponent reaction that synthesizes hydantoins from a carbonyl compound, cyanide, and ammonium carbonate.[4] The resulting hydantoin can then be hydrolyzed to the corresponding amino acid.
Mechanism and Rationale
The reaction is believed to proceed through the initial formation of a cyanohydrin from the ketone and cyanide. The cyanohydrin then reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile. The aminonitrile subsequently reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form the hydantoin.[4]
Experimental Protocol: Synthesis of 7,7-Dimethyl-5,9-diazaspiro[4.4]nonane-2,4-dione
Materials
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,2-Dimethylcyclopentanone | 112.17 | 20.0 g | 0.178 |
| Potassium Cyanide | 65.12 | 12.7 g | 0.195 |
| Ammonium Carbonate | 96.09 | 34.2 g | 0.356 |
| Ethanol | - | 100 mL | - |
| Water | - | 100 mL | - |
Procedure
-
In a pressure vessel, combine 2,2-dimethylcyclopentanone (20.0 g), potassium cyanide (12.7 g), and ammonium carbonate (34.2 g).
-
Add a mixture of ethanol (100 mL) and water (100 mL).
-
Seal the vessel and heat to 80-90 °C with stirring for 24 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate has formed, collect it by vacuum filtration and wash with cold water.
-
If no precipitate forms, concentrate the solution under reduced pressure to about half its volume and cool in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold water, and dry.
Expected Yield: ~75-85%
Part 3: Hydrolysis to the Amino Acid
The next step is the hydrolysis of either the aminonitrile from the Strecker synthesis or the hydantoin from the Bucherer-Bergs reaction to yield the free amino acid, 1-amino-2,2-dimethylcyclopentanecarboxylic acid. Acidic hydrolysis is typically employed for both intermediates.
Mechanism and Rationale
Nitrile Hydrolysis: Under strong acidic conditions, the nitrile group is protonated, making the carbon more electrophilic. Water then acts as a nucleophile, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and an ammonium salt.[5][6]
Hydantoin Hydrolysis: The hydantoin ring is hydrolyzed in a stepwise manner under strong basic or acidic conditions to first form a carbamoyl amino acid, which is then further hydrolyzed to the free amino acid, carbon dioxide, and ammonia.
Experimental Protocol: Hydrolysis to 1-Amino-2,2-dimethylcyclopentanecarboxylic Acid
From the Aminonitrile:
-
The crude 1-amino-2,2-dimethylcyclopentanecarbonitrile from the Strecker synthesis is placed in a round-bottom flask.
-
Concentrated hydrochloric acid (150 mL) is added.
-
The mixture is heated to reflux for 12-18 hours.
-
After cooling, the solution is concentrated under reduced pressure to give a solid residue.
-
The residue is dissolved in a minimum amount of hot water and then cooled. The pH is adjusted to the isoelectric point (around pH 6) with a base such as aqueous ammonia or sodium hydroxide to precipitate the free amino acid.
-
The solid is collected by filtration, washed with cold water and then ethanol, and dried under vacuum.
From the Hydantoin:
-
The 7,7-dimethyl-5,9-diazaspiro[4.4]nonane-2,4-dione (20.0 g) is suspended in 6 M hydrochloric acid (200 mL).
-
The mixture is heated to reflux for 24-36 hours.
-
The workup procedure is identical to that described for the hydrolysis of the aminonitrile (steps 4-6 above).
Part 4: Esterification to the Final Product
The final step is the esterification of the amino acid to its methyl ester. A common and effective method is the Fischer esterification, where the amino acid is heated in methanol with a strong acid catalyst.[7][8] A convenient variation uses thionyl chloride in methanol, which generates HCl in situ as the catalyst.
Mechanism and Rationale
Under acidic conditions, the carboxylic acid is protonated, which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to give the ester. The amino group is protonated under these conditions, which protects it from acting as a nucleophile.
Experimental Protocol: Synthesis of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate
Materials
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Amino-2,2-dimethylcyclopentanecarboxylic Acid | 157.21 | 10.0 g | 0.0636 |
| Methanol, anhydrous | - | 100 mL | - |
| Thionyl Chloride | 118.97 | 5.5 mL (9.2 g) | 0.077 |
| Diethyl ether, anhydrous | - | 200 mL | - |
| Saturated aqueous Sodium Bicarbonate | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure
-
In a 250 mL round-bottom flask, suspend 1-amino-2,2-dimethylcyclopentanecarboxylic acid (10.0 g) in anhydrous methanol (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (5.5 mL) dropwise with stirring. (Caution: This reaction is exothermic and releases HCl gas).
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.
-
The solvent is removed under reduced pressure to yield the crude methyl ester hydrochloride as a white solid.
-
To obtain the free base, the hydrochloride salt is dissolved in water and cooled in an ice bath. The solution is then carefully neutralized with saturated aqueous sodium bicarbonate until the pH is ~8-9.
-
The aqueous layer is extracted with diethyl ether (3 x 75 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the final product, Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate, as an oil or low-melting solid.
Expected Yield: ~85-95%
Characterization of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate
While no publicly available experimental spectra for this specific compound were found, the expected spectroscopic data can be predicted based on its structure and data from similar compounds.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.70 (s, 3H, -OCH₃)
-
δ 1.80-1.50 (m, 6H, cyclopentyl -CH₂-)
-
δ 1.60 (s, 2H, -NH₂)
-
δ 1.05 (s, 6H, -C(CH₃)₂)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 178.0 (C=O)
-
δ 65.0 (quaternary C-NH₂)
-
δ 52.0 (-OCH₃)
-
δ 48.0 (quaternary C(CH₃)₂)
-
δ 38.0 (cyclopentyl -CH₂-)
-
δ 26.0 (-CH₃)
-
δ 22.0 (cyclopentyl -CH₂-)
-
-
IR (neat):
-
3380-3300 cm⁻¹ (N-H stretch)
-
2960-2870 cm⁻¹ (C-H stretch)
-
1735 cm⁻¹ (C=O stretch, ester)
-
1250-1100 cm⁻¹ (C-O stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z = 172.13 [M+H]⁺
-
Conclusion
The synthesis of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate can be reliably achieved through a multi-step sequence starting from 2,2-dimethylcyclopentanone. Both the Strecker synthesis and the Bucherer-Bergs reaction provide viable pathways to the key amino acid intermediate, which can then be efficiently esterified. The choice between the Strecker and Bucherer-Bergs routes may depend on laboratory experience, safety considerations regarding cyanide handling, and the desired scale of the reaction. The protocols provided herein are based on well-established chemical transformations and offer a solid foundation for the successful synthesis of this valuable, sterically hindered amino acid derivative for applications in peptide and medicinal chemistry.
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- methyl 1-amino-2,2-dimethylcyclopentane-1-carboxyl
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